N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of N-heterocyclic compoundsThe unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core fused with a cyclopropanecarboxamide group, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is carried out under mild conditions and can be completed in a single step, making it an efficient method for producing the compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic route described above. This would require optimizing the reaction conditions to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another N-heterocyclic compound with similar biological activities and applications.
Pyrazolo[1,5-a]pyrazine: Known for its anticancer and antimicrobial properties.
Cyclopropanecarboxamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core and a cyclopropanecarboxamide group. This structural feature enhances its stability, bioavailability, and ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylcyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(8-1-2-8)13-9-4-6-14-10(7-9)3-5-12-14/h3-8H,1-2H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOBCLDLPKCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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